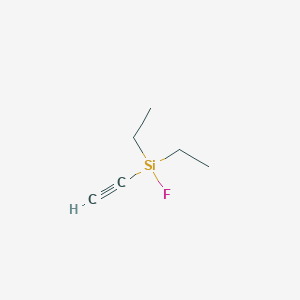
Diethyl(ethynyl)fluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(ethynyl)fluorosilane is an organosilicon compound characterized by the presence of ethynyl, diethyl, and fluorine groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(ethynyl)fluorosilane can be synthesized through various methods. One common approach involves the reaction of diethylfluorosilane with an ethynylating agent under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(ethynyl)fluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide (NaNH2) or organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various silanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Diethyl(ethynyl)fluorosilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component of medical devices.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of diethyl(ethynyl)fluorosilane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with other molecules. These interactions influence the compound’s reactivity and its ability to form stable complexes with other chemical entities. The silicon atom provides a versatile platform for further functionalization, enabling the design of molecules with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylfluorosilane: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylfluorosilane: Contains only the ethynyl and fluorine groups, making it less versatile compared to diethyl(ethynyl)fluorosilane.
Triethylfluorosilane: Has three ethyl groups, leading to different steric and electronic properties.
Uniqueness
This compound stands out due to the combination of ethynyl, diethyl, and fluorine groups, which confer unique reactivity and potential for diverse applications. The presence of the ethynyl group allows for further functionalization, while the fluorine atom enhances the compound’s stability and reactivity.
Eigenschaften
CAS-Nummer |
61210-43-3 |
|---|---|
Molekularformel |
C6H11FSi |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
diethyl-ethynyl-fluorosilane |
InChI |
InChI=1S/C6H11FSi/c1-4-8(7,5-2)6-3/h1H,5-6H2,2-3H3 |
InChI-Schlüssel |
VBCSOPRPDPYHFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




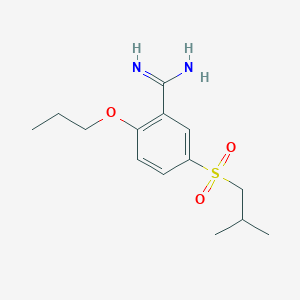

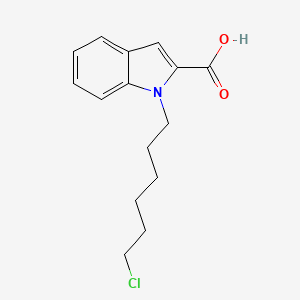
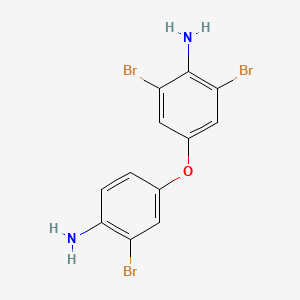
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
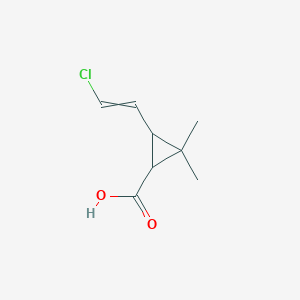
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)

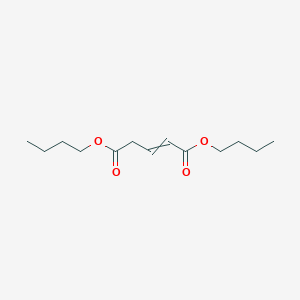
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
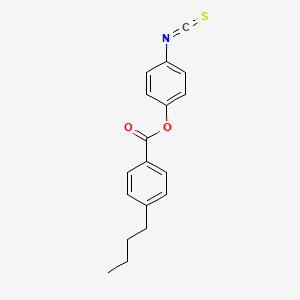
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
